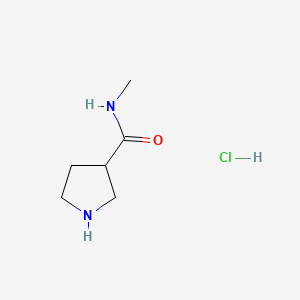

N-methylpyrrolidine-3-carboxamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-methylpyrrolidine-3-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1821771-15-6 . It has a molecular weight of 164.63 . The IUPAC name for this compound is (S)-N-methylpyrrolidine-3-carboxamide hydrochloride . It is stored at a temperature of 4 degrees Celsius and is available in the form of a powder .

Synthesis Analysis

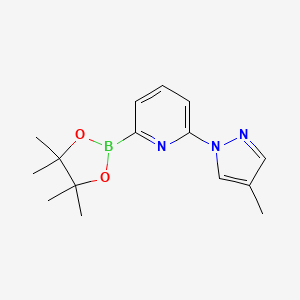

N-methylpyrrolidine has been used as an effective organocatalyst for the regioselective synthesis of 3-hydroxy-3,5/6-di-aryl-1H-imidazo[1,2-a]imidazol-2(3H)-ones . The synthesis was achieved with impressive yields, in the presence of EtOH as a solvent, by means of a convenient and elegant condensation reaction between different aryl glyoxal monohydrates and guanidine hydrochloride under reflux conditions .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H12N2O.ClH/c1-7-6(9)5-2-3-8-4-5;/h5,8H,2-4H2,1H3,(H,7,9);1H/t5-;/m0./s1 . The InChI key is SYMPKWNKZJQQIH-JEDNCBNOSA-N .Chemical Reactions Analysis

The compound has been involved in condensation reactions with aryl glyoxal monohydrates and guanidine hydrochloride . The reaction was catalyzed by N-methylpyrrolidine and resulted in the formation of 3-hydroxy-3,5/6-di-aryl-1H-imidazo[1,2-a]imidazol-2(3H)-ones .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 164.63 .科学的研究の応用

Synthesis and Neuroleptic Activity

The compound N-methylpyrrolidine-3-carboxamide hydrochloride has been examined for its potential neuroleptic activity. One study synthesized various benzamides, including derivatives of N-methylpyrrolidine, and assessed their inhibitory effects on apomorphine-induced stereotypic behavior in rats. The findings indicated a significant correlation between the structure of these compounds and their neuroleptic activity, suggesting potential applications in the treatment of psychosis (Iwanami et al., 1981).

Herbicide Toxicity and Crop Protection

Another significant application of this compound derivatives is in agriculture, specifically in enhancing crop tolerance under herbicide toxicity stress. A study demonstrated that certain derivatives remarkably protected crops from herbicide injuries by increasing glutathione content and glutathione S transferase activity, providing a potential pathway for developing novel safeners (Ye et al., 2019).

Metabolic Pathways and Drug Degradation

Research has also been conducted on the metabolic pathways and drug degradation involving N-methylpyrrolidine derivatives. One study explored the degradation of the beta-lactam ring in cefepime, leading to the release of N-methylpyrrolidine and its rapid metabolic clearance through oxidation to N-oxide (Forgue et al., 1987). This research can provide insights into drug metabolism and the design of pharmaceuticals with optimal pharmacokinetic profiles.

Potential Role in Anti-inflammatory Responses

The compound has also been explored for its potential role in anti-inflammatory responses. A study investigated the effects of certain ligands, including N-methylpyrrolidine derivatives, in reducing paw oedema induced by carrageenan in mice. The results indicated an in vivo anti-inflammatory property, suggesting a therapeutic application in the treatment of inflammation-related conditions (Torres et al., 1999).

Impact on Anxiolytic Behavior

Moreover, N-methylpyrrolidine derivatives have been studied for their impact on anxiolytic behavior. A study analyzing the metabolism of a novel anxiolytic GML-1 in rat blood plasma identified the main pathways of metabolism, including oxidative reactions yielding hydroxylated, methylated, and demethylated metabolites (Novitskii et al., 2018). This research is crucial for understanding the pharmacodynamics and therapeutic potential of these compounds.

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

N-methylpyrrolidine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-7-6(9)5-2-3-8-4-5;/h5,8H,2-4H2,1H3,(H,7,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMPKWNKZJQQIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。